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molecular formula C12H14O2 B3386863 1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one CAS No. 76413-99-5

1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

Cat. No. B3386863
M. Wt: 190.24 g/mol
InChI Key: JTIWLNBWWLQXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06391915B2

Procedure details

To a solution of 1-aminomethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (26.6 g) in 1,4-dioxane (60 ml), acetic acid (24 ml) and water (210 ml) was added sodium nitrite (9.7 g) in water (60 ml) dropwise at 5° C., and the mixture was stirred at the same temperature for 2.5 hours. The resulting mixture was diluted with ethyl acetate and separated. The organic layer was washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The residue was chromatographed (hexane-ethyl acetate) over silica gel to afford 1-methoxy-5,7,8,9-tetrahydro-6H-benzocyclohepten-6-one (12.7 g).
Name
1-aminomethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH2:2][C:3]1([OH:15])[C:12]2[C:7](=[C:8]([O:13][CH3:14])[CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1.N([O-])=O.[Na+]>O1CCOCC1.C(O)(=O)C.O.C(OCC)(=O)C>[CH3:14][O:13][C:8]1[C:7]2[CH2:6][CH2:5][CH2:4][C:3](=[O:15])[CH2:2][C:12]=2[CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
1-aminomethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Quantity
26.6 g
Type
reactant
Smiles
NCC1(CCCC2=C(C=CC=C12)OC)O
Name
Quantity
9.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
210 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (hexane-ethyl acetate) over silica gel

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC1=CC=CC2=C1CCCC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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